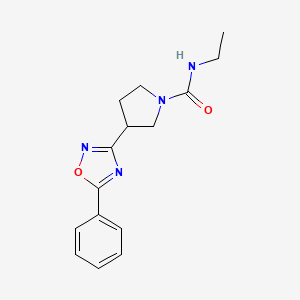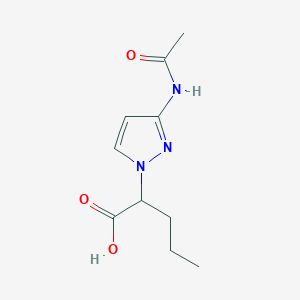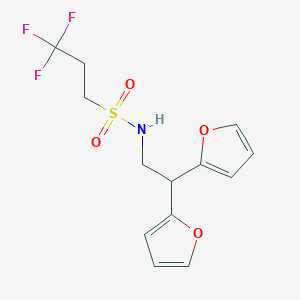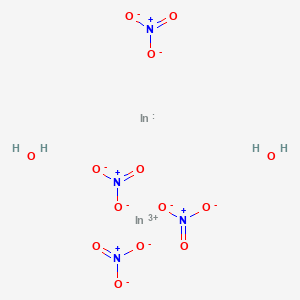![molecular formula C13H20O2 B2817972 2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one CAS No. 2544-00-5](/img/structure/B2817972.png)
2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is a complex organic compound with the molecular formula C13H20O2 and a molecular weight of 208.3 g/mol . This compound is characterized by its tricyclic structure, which includes a hydroxyl group and a ketone functional group. It is primarily used in research settings, particularly in the field of proteomics .
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is primarily used in proteomics research . Its unique structure makes it a valuable tool for studying protein interactions and functions. Additionally, it may have applications in other fields such as:
Chemistry: As a model compound for studying tricyclic structures and their reactivity.
Biology: Potential use in studying enzyme-substrate interactions.
Medicine: Investigating its potential as a therapeutic agent or drug precursor.
Industry: Possible applications in the synthesis of complex organic molecules.
Wirkmechanismus
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the dehydration of 2-hydroxy-8-R-tricyclo[7.3.1.02,7]tridecan-13-ones (where R can be H, Me, or Ph) using various reagents . The reaction conditions can vary, but often include the use of acids or other dehydrating agents to facilitate the formation of the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one are not well-documented, the compound is generally produced in research laboratories for scientific purposes. The scalability of the synthesis process would depend on the availability of starting materials and the efficiency of the cyclization reactions.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be used to substitute the hydroxyl group, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or carboxylic acid, while reduction of the ketone group can produce an alcohol.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Hydroxy-8-phenyl-tricyclo[7.3.1.02,7]tridecan-13-one : Similar structure with a phenyl group, used in similar research applications .
- Tricyclo[7.3.1.02,7]tridecen-13-ones : Compounds with similar tricyclic structures but different functional groups .
Uniqueness
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is unique due to its specific combination of a hydroxyl group and a ketone within a tricyclic framework. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Eigenschaften
IUPAC Name |
2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c14-12-9-4-3-6-11(12)13(15)7-2-1-5-10(13)8-9/h9-11,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKQXJZJXLNBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC3CCCC2C3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 6-chloro-4-[(2,5-diethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2817889.png)



![10-Oxa-6-azaspiro[4.6]undecan-7-one](/img/structure/B2817894.png)
![3-butyl-9-(3,4-dimethylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2817895.png)
![3-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-2,3,7,8-tetrahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-5(6H)-one](/img/structure/B2817896.png)
![2-cyano-3-(furan-2-yl)-N-[2-(thiophen-3-yl)propyl]prop-2-enamide](/img/structure/B2817898.png)


![4-[Methyl(pyrazin-2-yl)amino]oxolan-3-ol](/img/structure/B2817903.png)
![6-methoxy-N-(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)pyridine-3-carboxamide](/img/structure/B2817907.png)
![methyl 4-[(4-isopropylanilino)methylene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B2817910.png)
![2-[1-(4-Bromophenyl)-4,4-difluorocyclohexyl]acetic acid](/img/structure/B2817912.png)
